molecular formula C30H62O B1677592 Triacontanol CAS No. 593-50-0

Triacontanol

Cat. No.: B1677592
CAS No.: 593-50-0
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
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Description

Triacontanol: 1-triacontanol , melissyl alcohol , or myricyl alcohol ) is a fatty alcohol with the chemical formula C30H62O. It is found naturally in plant cuticle waxes and beeswax . This compound has gained attention for its remarkable effects on plant growth and development.

Mechanism of Action

Target of Action

1-Triacontanol primarily targets plant cells, where it acts as an endogenous plant growth regulator . It facilitates numerous plant metabolic activities leading to better growth and development .

Mode of Action

1-Triacontanol interacts with its targets by enhancing the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity . It also reduces complex carbohydrates among many other purposes . The fatty alcohol appears to increase the physiological efficiency of plant cells and boost the potential of the cells responsible for the growth and maturity of a plant .

Biochemical Pathways

1-Triacontanol affects several biochemical pathways in plants. It has been reported to increase the growth of plants by enhancing the rates of photosynthesis and protein biosynthesis . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Pharmacokinetics

The pharmacokinetics of 1-Triacontanol have been studied in animals such as beagles . An accurate, sensitive, and selective gas chromatography-tandem mass spectrometry method was developed and validated for the quantification of 1-Triacontanol in beagle plasma . .

Result of Action

The result of 1-Triacontanol’s action is improved plant growth and development. It has been reported to increase the dry weight, protein, and chlorophyll contents of rice seedlings . Moreover, it plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Action Environment

The action of 1-Triacontanol can be influenced by environmental factors. For example, it has been shown to increase the stomatal conductance that may facilitate the CO2 diffusion into the stomata . This suggests that the efficacy of 1-Triacontanol can be influenced by environmental conditions such as light intensity and CO2 concentration.

Preparation Methods

a. Extraction from Beeswax: Triacontanol can be extracted from beeswax, which contains high levels of this compound. The process involves saponification of beeswax to yield fatty acid sodium salts and this compound. Subsequent solvent extraction and purification steps lead to the isolation of pure this compound .

b. Synthesis: Another method involves synthesizing this compound directly. While this approach is less common, it can be achieved by converting higher alcohols (such as palmityl alcohol) into this compound through chemical reactions .

Chemical Reactions Analysis

Triacontanol is not extensively studied in terms of chemical reactions it is known to undergo various transformations, including oxidation, reduction, and substitution reactions Common reagents and conditions for these reactions remain an area of ongoing research

Scientific Research Applications

a. Plant Growth Stimulant: Triacontanol acts as a potent plant growth promoter. When applied to crops, it enhances photosynthesis, increases chlorophyll content, and improves cell membrane permeability. It also boosts starch and enzyme activity, leading to better overall growth and increased yields. It has been successfully used in rice, soybeans, maize, and other crops .

b. Stress Tolerance Mechanisms: this compound plays a role in alleviating stress-induced alterations in plants. By modulating stress tolerance mechanisms, it helps crops withstand adverse conditions, such as cold and drought. Its application can lead to improved crop quality and yield.

Comparison with Similar Compounds

Triacontanol stands out due to its unique properties. While there are related compounds (such as C28 and C32 alcohols) found in beeswax, this compound’s specific effects on plant growth set it apart. Further comparative studies could shed light on its distinctiveness.

Properties

IUPAC Name

triacontan-1-ol
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InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

67905-26-4 (aluminum salt)
Record name Myricyl alcohol
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DSSTOX Substance ID

DTXSID5029188
Record name 1-Triacontanol
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Molecular Weight

438.8 g/mol
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Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]
Record name 1-Triacontanol
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CAS No.

593-50-0
Record name 1-Triacontanol
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Record name Myricyl alcohol
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Record name 1-Triacontanol
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Record name Triacontan-1-ol
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Record name 1-TRIACONTANOL
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Synthesis routes and methods

Procedure details

Triacontanol is prepared from triacontanoic acid by suspending 0.1 mol of the acid in 40 ml of anhydrous chloroform followed by the addition of thionyl chloride while maintaining the temperature at 40° C. for 2 hours. Chloroform and excess thionyl chloride were removed in a rotary evaporator, and the resulting acid chloride was reacted with 10 ml of absolute ethanol to form the ester. Excess ethanol was removed in a similar manner, and the ester was dissolved in 100 ml of anhydrous ether.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0.1 mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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